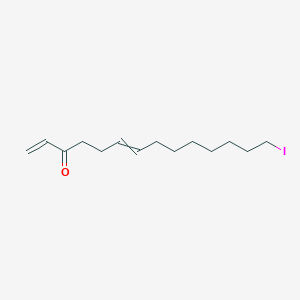
14-Iodotetradeca-1,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Iodotetradeca-1,6-dien-3-one is an organic compound characterized by the presence of an iodine atom attached to a tetradeca-1,6-dien-3-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Iodotetradeca-1,6-dien-3-one typically involves the iodination of tetradeca-1,6-dien-3-one. One common method includes the reaction of tetradeca-1,6-dien-3-one with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 14-Iodotetradeca-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
14-Iodotetradeca-1,6-dien-3-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 14-Iodotetradeca-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. Its antimicrobial and antiviral activities are attributed to its ability to disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Tetradeca-1,6-dien-3-one: Lacks the iodine atom, resulting in different reactivity and applications.
1,2,8,9-Tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-one: Contains a spirocyclic structure with different chemical properties.
Uniqueness: 14-Iodotetradeca-1,6-dien-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
101999-65-9 |
|---|---|
Molecular Formula |
C14H23IO |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
14-iodotetradeca-1,6-dien-3-one |
InChI |
InChI=1S/C14H23IO/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2,6,8H,1,3-5,7,9-13H2 |
InChI Key |
WKUDMGPOEPASPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCC=CCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















